6-Cyclobutoxypyridine-2-carbonitrile
Overview
Description
Typically, a compound’s description includes its molecular formula, molecular weight, and structural formula. It may also include the compound’s physical appearance (e.g., color, state of matter) and any notable chemical properties .
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. It may include the starting materials, reagents, catalysts, temperature, pressure, and other relevant factors .Molecular Structure Analysis
This involves examining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, reactivity, and spectral properties .Scientific Research Applications
Tandem Michael Addition/Imino-nitrile Cyclization
One application involves the synthesis of 2–amino-6-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-4-phenylpyridine-3-carbonitriles through a tandem Michael addition/imino-nitrile cyclization process. This method demonstrates the compound's utility in constructing complex molecules with potential for further biological evaluation (Dong et al., 2010).
Cytotoxic Activity Assessment
Another study synthesized 2-methoxypyridine-3-carbonitrile derivatives with various aryl substituents, which were then evaluated for their in vitro cytotoxicity against cancer cell lines. The research uncovered compounds with promising antiproliferative effects, underscoring the potential of 6-Cyclobutoxypyridine-2-carbonitrile derivatives in cancer therapy (Al‐Refai et al., 2019).
Spectroscopic and Structural Analysis
Further applications include the synthesis and detailed structural analysis of compounds derived from this compound. For instance, studies have reported on the crystal structure, spectroscopic features, and optical properties of such derivatives, providing insights into their chemical behavior and potential for further functionalization (Jukić et al., 2010; Tranfić et al., 2011).
Corrosion Inhibition
Moreover, derivatives of this compound have been explored as corrosion inhibitors for mild steel, offering a novel approach to protecting metals from corrosion. This demonstrates the compound's utility beyond pharmaceutical applications and into materials science (Yadav et al., 2016).
Antiviral and Antibacterial Activities
Finally, the synthesis of novel bipyridine derivatives from this compound and their subsequent evaluation for antiviral and antibacterial activities highlight its potential as a scaffold for developing new therapeutics. These studies offer promising directions for the use of this compound in the creation of compounds with significant biological activities (Attaby et al., 2006; Bogdanowicz et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6-cyclobutyloxypyridine-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c11-7-8-3-1-6-10(12-8)13-9-4-2-5-9/h1,3,6,9H,2,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDZKSTFLIKFGJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OC2=CC=CC(=N2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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